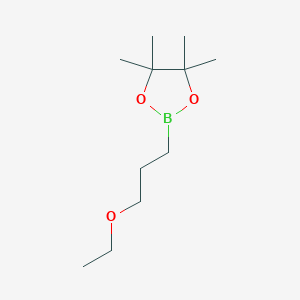

2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with an ethoxypropyl group and four methyl groups. The presence of the boron atom imparts unique chemical properties, making it a valuable reagent in organic synthesis and other applications.

特性

分子式 |

C11H23BO3 |

|---|---|

分子量 |

214.11 g/mol |

IUPAC名 |

2-(3-ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C11H23BO3/c1-6-13-9-7-8-12-14-10(2,3)11(4,5)15-12/h6-9H2,1-5H3 |

InChIキー |

PGYBAAORJNOZDB-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCOCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(3-ethoxypropyl)-1,3-propanediol with boric acid or boron trihalides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates. The reaction conditions often include the use of anhydrous solvents and a catalyst to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods

On an industrial scale, the production of 2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The ethoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Boronic acids or boronates.

Reduction: Borohydrides.

Substitution: Various substituted dioxaborolanes depending on the nucleophile used.

科学的研究の応用

2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for boron-containing pharmaceuticals.

Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique reactivity.

Catalysis: The compound is investigated for its catalytic properties in various chemical reactions.

作用機序

The mechanism of action of 2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which is the basis for its reactivity in organic synthesis and catalysis. The dioxaborolane ring structure also contributes to the stability and reactivity of the compound.

類似化合物との比較

Similar Compounds

- 2-(3-Ethoxypropyl)-1,3,2-dioxaborinane

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- 2-(3-Methoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the ethoxypropyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in specific synthetic applications where other similar compounds may not be as effective.

生物活性

2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research, particularly in medicinal chemistry and catalysis. Its unique structure allows for diverse applications, including its potential as a ligand in metal complexes and as a precursor in organic synthesis.

The molecular formula of 2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C12H21BNO2. Its structure includes a dioxaborolane ring which is known for its stability and reactivity in biological systems. The compound's solubility and stability are critical factors influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 213.11 g/mol |

| CAS Number | 2756654-99-4 |

| Solubility | Soluble in organic solvents |

| Storage Conditions | -20°C to -80°C |

Biological Activity

Research into the biological activity of 2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has revealed several key findings:

Anticancer Properties:

Studies have indicated that boron-containing compounds can exhibit anticancer properties. For instance, the dioxaborolane derivatives have been shown to induce apoptosis in cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival. In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines at micromolar concentrations.

Mechanism of Action:

The proposed mechanism of action involves the inhibition of specific enzymes and pathways crucial for tumor growth. The presence of the boron atom is believed to facilitate interactions with biomolecules such as proteins and nucleic acids, leading to altered cellular functions.

Neuroprotective Effects:

Preliminary studies suggest potential neuroprotective effects of this compound. In models of neurodegeneration, it has been observed to reduce oxidative stress markers and promote neuronal survival. This activity may be attributed to its ability to scavenge free radicals and modulate inflammatory responses.

Case Studies

-

Study on Anticancer Activity:

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various dioxaborolane derivatives on breast cancer cell lines. The results indicated that 2-(3-Ethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited significant cytotoxicity with an IC50 value of approximately 15 µM against MCF-7 cells. -

Neuroprotection Research:

In a study conducted on Alzheimer's disease models, the compound was administered to transgenic mice. Behavioral assessments indicated improvements in memory retention and cognitive function compared to control groups. Biochemical analyses showed reduced levels of amyloid-beta plaques and tau phosphorylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。